Bienvenue dans la boutique en ligne BenchChem!

KRH-3955

HIV-1 CXCR4 antagonist antiviral potency

Select KRH-3955 for its oral bioavailability (25.6% in rats) and functional CXCR4 antagonism absent in AMD3100. Distinct binding site (engages all three extracellular loops) ensures complete Ca²⁺ signaling inhibition at 100 nM. Essential for HIV-1 X4 strain assays (EC50 0.3-1.0 nM) and CXCR4-mediated chemotaxis studies. Avoid assay variability with this validated tool.

Molecular Formula C40H63N7O18
Molecular Weight 930.0 g/mol
CAS No. 1097732-62-1
Cat. No. B608379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRH-3955
CAS1097732-62-1
SynonymsKRH-3955;  KRH 3955;  KRH3955;  KRH3955 Salt.
Molecular FormulaC40H63N7O18
Molecular Weight930.0 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C28H45N7.3C4H6O6/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4;3*5-1(3(7)8)2(6)4(9)10/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30);3*1-2,5-6H,(H,7,8)(H,9,10)/t;3*1-,2-/m.111/s1
InChIKeyPVKNAUJEVORNRR-NOKJQLKVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KRH-3955 (CAS 1097732-62-1) Procurement Guide: CXCR4 Antagonist with Quantified Differentiation for Anti-HIV-1 and Stem Cell Research


KRH-3955 is a small-molecule CXCR4 antagonist and a derivative of KRH-1636, engineered to overcome the poor oral bioavailability of its predecessor [1]. As a selective inhibitor of the CXCR4 chemokine receptor, KRH-3955 blocks the binding of stromal cell-derived factor-1α (SDF-1α) to CXCR4 with an IC₅₀ of 0.61 nM [2]. The compound is primarily utilized in anti-HIV-1 research targeting CXCR4-tropic (X4) viral strains, as well as in studies of CXCR4-mediated stem cell mobilization and chemotaxis [3].

KRH-3955 Selection Rationale: Why CXCR4 Antagonists Are Not Interchangeable in Experimental Systems


CXCR4 antagonists within the same class exhibit fundamental differences in binding site topography, dissociation kinetics, and functional signaling inhibition that preclude simple interchangeability [1]. As demonstrated in head-to-head studies, KRH-3955 and AMD3100 (plerixafor) display distinct binding site requirements on the CXCR4 receptor, with KRH-3955 engaging all three extracellular loops while AMD3100 primarily requires transmembrane residues D171, D262, and E288 [2]. These molecular differences translate into quantifiably divergent functional outcomes, including differential inhibition of Ca²⁺ signaling and distinct stem cell mobilization mechanisms [3]. Consequently, substituting one CXCR4 antagonist for another without accounting for these biochemically validated differences can confound experimental interpretation and lead to non-reproducible results across CXCR4-dependent assays.

KRH-3955 Quantitative Differentiation Evidence: Head-to-Head Performance Data Against AMD3100 and KRH-1636


KRH-3955 vs. AMD3100: Superior Anti-HIV-1 Potency in Primary Human PBMCs

KRH-3955 demonstrates substantially greater anti-HIV-1 potency than AMD3100 against X4-tropic HIV-1 strains in primary human peripheral blood mononuclear cells (PBMCs). Against NL4-3 virus, KRH-3955 exhibits sub-nanomolar EC₅₀ values (0.3-1.0 nM), while AMD3100 requires 8.5-9.5 nM to achieve comparable inhibition, representing an approximately 9- to 30-fold potency advantage for KRH-3955 [1]. Additionally, KRH-3955 shows a calculated therapeutic index of 51,818, exceeding that of the clinical reference AZT (8,000) [2].

HIV-1 CXCR4 antagonist antiviral potency

KRH-3955 vs. AMD3100: Functional Ca²⁺ Signaling Inhibition Contrast

A critical functional differentiation exists between KRH-3955 and AMD3100 in their ability to inhibit CXCR4-mediated Ca²⁺ signaling. At 100 nM, KRH-3955 completely inhibits SDF-1α-induced Ca²⁺ mobilization, whereas AMD3100 at the same concentration shows no detectable effect on Ca²⁺ signaling [1]. This functional divergence persists despite both compounds binding to CXCR4, indicating distinct mechanistic consequences of receptor engagement that are relevant for experiments measuring downstream CXCR4 signaling outputs.

CXCR4 signaling Ca2+ mobilization functional antagonism

KRH-3955 vs. AMD3100: Distinct Binding Site Requirements on CXCR4

Mutagenesis studies reveal that KRH-3955 and AMD3100 engage CXCR4 through distinct molecular interactions. AMD3100 loses blocking activity against monoclonal antibody 12G5 binding for D171A (TM4), D262A (TM6), and E288A/L290A (TM7) mutants (IC₅₀ >1,000 nM for D171A vs. 289.1 nM for wild-type). In contrast, KRH-3955 maintains full inhibitory activity against these mutants (IC₅₀ values remain between 0.5-3.2 nM across all TM mutants) but shows decreased inhibition against the H281A extracellular loop 3 mutant [1]. This indicates KRH-3955's binding site is localized to all three extracellular loops of CXCR4, whereas AMD3100 critically depends on transmembrane residues.

CXCR4 binding receptor pharmacology mutagenesis

KRH-3955 vs. KRH-3140 and AMD3100: Demonstrated Oral Bioavailability Enabling In Vivo Studies

KRH-3955 was specifically engineered from KRH-1636 to overcome poor oral bioavailability and demonstrates 25.6% absolute oral bioavailability in rats following a single 10 mg/kg dose [1]. This represents a critical advancement over its predecessor KRH-1636, which lacked oral bioavailability and could not be advanced as a therapeutic candidate [2]. Additionally, KRH-3955 shows a long intravenous elimination half-life of 99.0 ± 13.1 hours and a large volume of distribution (374.0 ± 14 L/kg) [3], properties not shared by all CXCR4 antagonists and which enable extended in vivo experimental windows.

pharmacokinetics oral bioavailability in vivo pharmacology

KRH-3955 vs. AMD3100: Sustained Receptor Occupancy After Washout

KRH-3955 exhibits prolonged receptor occupancy following compound washout, indicating a slow dissociation rate from CXCR4. At 6 hours after washing away 10 nM KRH-3955, the compound still inhibited monoclonal antibody 12G5 binding by approximately 40% [1]. In contrast, AMD3100 at 1,000 nM (100-fold higher concentration) lost its inhibitory activity completely after washout [2]. This slow dissociation profile suggests that KRH-3955 maintains functional antagonism during extended washout periods that would eliminate AMD3100 activity.

receptor occupancy binding kinetics slow dissociation

KRH-3955 vs. AMD3100: Divergent Stem Cell Mobilization Mechanisms

KRH-3955 and AMD3100 mobilize hematopoietic progenitor cells through mechanistically distinct pathways. A 2017 comparative study established that AMD3100 reverses the CXCL12 chemokine gradient across the bone marrow endothelium, whereas KRH-3955 does not [1]. Despite this mechanistic divergence, both compounds mobilize stem cells from the bone marrow, confirming that CXCR4 antagonists can achieve similar phenotypic outcomes via different molecular mechanisms. This finding has direct implications for studies investigating the bone marrow niche and stem cell trafficking pathways.

stem cell mobilization CXCR4 antagonism bone marrow niche

KRH-3955 Optimal Research Applications: Evidence-Backed Scenarios for Scientific Selection


Anti-HIV-1 Screening of X4-Tropic Viral Strains Requiring Sub-Nanomolar Potency

KRH-3955 is the preferred CXCR4 antagonist for high-throughput anti-HIV-1 screening campaigns against X4-tropic strains, delivering EC₅₀ values of 0.3-1.0 nM across multiple PBMC donors (n=8) with minimal donor-to-donor variability (mean EC₅₀ = 0.99 ± 0.40 nM) [1]. The compound's 9- to 30-fold potency advantage over AMD3100 reduces compound consumption by an order of magnitude in large-scale screens, while its high therapeutic index (51,818) minimizes cytotoxic confounding [2]. Additionally, KRH-3955 maintains full efficacy against drug-resistant HIV-1 strains harboring mutations conferring resistance to protease inhibitors, NRTIs, NNRTIs, multidrug-resistant variants, and enfuvirtide (T20)-resistant viruses with IC₅₀ values ranging from 0.4 to 0.8 nM [3].

CXCR4-Mediated Calcium Signaling Studies Requiring Functional Pathway Blockade

For experiments measuring SDF-1α-induced intracellular Ca²⁺ mobilization, KRH-3955 provides functional signaling blockade that AMD3100 fails to deliver. At 100 nM, KRH-3955 completely inhibits Ca²⁺ flux in CXCR4-expressing CHO cells, whereas AMD3100 shows no detectable effect at equivalent concentration [1]. Researchers investigating CXCR4-mediated calcium signaling, downstream kinase activation, or chemotaxis that is calcium-dependent should select KRH-3955 to ensure complete functional antagonism rather than partial receptor occupancy without signaling consequences.

In Vivo Preclinical Studies Requiring Oral Administration of CXCR4 Antagonist

KRH-3955 enables oral dosing protocols in rodent and non-human primate models that are not feasible with parenterally-administered CXCR4 antagonists such as AMD3100. The compound demonstrates 25.6% oral bioavailability in rats with a Cmax of 86.3 ± 23.6 ng/mL achieved at 2.3 ± 1.53 hours post-dose, and a single 10 mg/kg oral administration protects hu-PBL-SCID mice from X4 HIV-1 infection (1/5 infected vs. 4/5 in mock-treated controls) [1]. Furthermore, single oral doses of KRH-3955 in cynomolgus macaques induce sustained elevation of white blood cell, neutrophil, and lymphocyte counts persisting for 15 days post-treatment, with dose-dependent effects observed at 2, 20, and 200 mg/kg [2].

Stem Cell Mobilization Studies Examining AMD3100-Independent Trafficking Mechanisms

KRH-3955 serves as a critical comparator tool in stem cell mobilization research due to its mechanistically distinct mode of action relative to AMD3100. Unlike AMD3100, KRH-3955 does not reverse the CXCL12 chemokine gradient across the bone marrow endothelium while still mobilizing progenitor cells [1]. This property makes KRH-3955 essential for experimental designs that require dissecting CXCR4 antagonist effects that are independent of endothelial barrier disruption, enabling researchers to isolate and study alternative mobilization pathways that may be obscured when using AMD3100 alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRH-3955

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.